5-Norbornene-2,3-dicarboxylic anhydride

ethylene copolymerization phosphine-sulfonate palladium catalysts polymer compatibilizers

Select 5-Norbornene-2,3-dicarboxylic anhydride for unmatched dual reactivity—its strained norbornene double bond and anhydride moiety enable orthogonal ROMP and curing pathways inaccessible to generic anhydrides like maleic or phthalic anhydride. At just 0.3 mol% incorporation, it suppresses cyclic carbonate byproducts in PPC synthesis while boosting molecular mass and Tg. Formulate unsaturated polyesters with demonstrably superior air-drying, heat resistance, and mechanical strength. Exo-enriched grades accelerate ethylene copolymerization with higher comonomer incorporation. Available in research and bulk quantities.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 826-62-0
Cat. No. B165853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornene-2,3-dicarboxylic anhydride
CAS826-62-0
Synonyms5-Norbornene-2.3-dicarboxylic anhydride
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)OC3=O
InChIInChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2
InChIKeyKNDQHSIWLOJIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2,3-dicarboxylic Anhydride (CAS 826-62-0): Technical Baseline for Scientific Procurement


5-Norbornene-2,3-dicarboxylic anhydride (also known as carbic anhydride, nadic anhydride, or endic anhydride) is a bicyclic organic compound bearing both a strained norbornene double bond and a reactive anhydride moiety [1]. It is synthesized via the Diels–Alder reaction of cyclopentadiene and maleic anhydride, yielding a mixture of endo and exo isomers with a melting point of 165–167 °C [2]. The compound serves as a versatile building block in polymer chemistry, enabling ring-opening metathesis polymerization (ROMP), thiol–ene photoclick chemistry, epoxy curing, and polyester resin modification [3].

Why 5-Norbornene-2,3-dicarboxylic Anhydride Cannot Be Replaced by Generic Anhydrides or Norbornene Analogs


Generic substitution of 5-norbornene-2,3-dicarboxylic anhydride with common anhydrides such as maleic anhydride, phthalic anhydride, or tetrahydrophthalic anhydride (THPA) fails because this compound uniquely combines a strained norbornene ring with an anhydride group in a single molecular architecture [1]. This dual functionality enables orthogonal reaction pathways—the norbornene double bond participates in ROMP and thiol–ene photochemistry, while the anhydride undergoes aminolysis or esterification—that are inaccessible to simple anhydrides [2]. The rigid bicyclic framework also imparts superior thermal and mechanical properties to derived polymers that cannot be achieved with flexible-chain analogs [3].

5-Norbornene-2,3-dicarboxylic Anhydride: Quantitative Differentiation Evidence for Procurement Decisions


Exo-Isomer of 5-Norbornene-2,3-dicarboxylic Anhydride Exhibits Significantly Higher Copolymerization Activity with Ethylene Compared to Endo-Isomer

The exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (CA) copolymerizes with ethylene more efficiently than its endo-isomer, demonstrating faster polymerization kinetics, higher incorporation rates, and elevated molecular weights [1]. At an incorporation of 7.1 mol%, the ethylene/exo-CA copolymer outperforms a commercial compatibilizer in polyamide-6/polyolefin elastomer blends [1].

ethylene copolymerization phosphine-sulfonate palladium catalysts polymer compatibilizers

5-Norbornene-2,3-dicarboxylic Anhydride Reduces Undesired Cyclic Propylene Carbonate Byproduct from 4.5% to ~1% in CO₂/Propylene Oxide Copolymerization

When terpolymerizing propylene oxide (PO) and CO₂ with 5-norbornene-2,3-dicarboxylic anhydride (NA), the content of the backbiting byproduct cyclic propylene carbonate (cPC) is reduced from 4.5% to approximately 1%, even at an anhydride concentration as low as 0.3 mol% [1]. This reduction is accompanied by an increase in molecular mass and improved mechanical properties [1].

CO₂ copolymerization poly(propylene carbonate) zinc glutarate catalysis

Polymers Derived from 5-Norbornene-2,3-dicarboxylic Anhydride Exhibit Tunable Glass Transition Temperatures Spanning from -30 °C to +139 °C

The glass transition temperature (Tg) of polymers synthesized from 5-norbornene-2,3-dicarboxylic anhydride can be systematically tuned across a wide range depending on comonomer selection and stereochemistry. cis-Polyesters derived from exo-NA exhibit a Tg up to 129.8 °C, while trans-polyesters from endo-NA reach 115.9 °C [1]. Chiral polymers prepared from this anhydride and chiral alcohols display Tg values varying from −30 °C to +139 °C, enabling the polymer physical state to be adjusted from rubbery to glassy [2].

glass transition temperature stereoregular polyesters chiral polymers

Unsaturated Polyester Resins Made with 5-Norbornene-2,3-dicarboxylic Anhydride Outperform Those Made with Phthalic Anhydride or THPA in Air-Drying, Heat Resistance, and Mechanical Strength

Unsaturated polyester resins formulated with nadic anhydride (5-norbornene-2,3-dicarboxylic anhydride) demonstrate superior air-drying properties, higher heat resistance, improved surface smoothness, enhanced electrical properties, greater corrosion resistance, and higher mechanical strength compared to resins prepared using phthalic anhydride or tetrahydrophthalic anhydride (THPA) [1]. This performance advantage is consistently reported across multiple industrial applications [2].

unsaturated polyester resins air-drying performance corrosion resistance

Carbic Anhydride Enables Catalyst-Free, Purification-Free Functionalization of Polymers within 1 Hour for Thiol–Norbornene Photopolymers

Carbic anhydride reacts with amine-functionalized polypropylene glycol and polydimethylsiloxane via aminolysis without a catalyst, completing the functionalization within 1 hour and producing water as the only byproduct [1]. This contrasts with alternative norbornene precursors that require multi-step syntheses, longer reaction times, or produce waste requiring purification [1]. The resulting norbornene-functionalized polymers are directly usable in thiol–ene photopolymer formulations for digital light processing (DLP) 3D printing [1].

thiol-norbornene photopolymers 3D printing green chemistry

Validated Application Scenarios for 5-Norbornene-2,3-dicarboxylic Anhydride Based on Quantitative Evidence


High-Performance Ethylene Copolymers and Polyolefin Compatibilizers

Utilize exo-enriched 5-norbornene-2,3-dicarboxylic anhydride for ethylene copolymerization with phosphine-sulfonate palladium catalysts to achieve faster polymerization rates, higher comonomer incorporation, and elevated molecular weights compared to endo-isomer feedstocks. At 7.1 mol% incorporation, the resulting ethylene/exo-CA copolymer functions as a superior compatibilizer for polyamide-6/polyolefin elastomer blends, outperforming commercial alternatives [1].

High-Molecular-Weight Poly(Propylene Carbonate) with Reduced Cyclic Carbonate Byproduct

Incorporate 5-norbornene-2,3-dicarboxylic anhydride at concentrations as low as 0.3 mol% into the zinc glutarate-catalyzed copolymerization of propylene oxide and CO₂ (3 MPa CO₂, 60 °C) to reduce cyclic propylene carbonate byproduct from 4.5% to approximately 1%, while simultaneously increasing molecular mass, glass transition temperature, yield strength, and elastic modulus of the final PPC material [1].

Stereoregular Polyesters with Precisely Engineered Glass Transition Temperatures

Select exo- or endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride for organocatalytic alternating copolymerization with cyclohexene oxide to synthesize stereoregular polyesters with Tg values of 129.8 °C (cis) or 115.9 °C (trans). Alternatively, employ chiral alcohol derivatives to access Tg values spanning −30 °C to +139 °C, enabling the design of materials ranging from rubbery elastomers to rigid glassy thermoplastics [1][2].

Premium Unsaturated Polyester Resins for Coatings and Composites

Formulate unsaturated polyester resins with 5-norbornene-2,3-dicarboxylic anhydride (nadic anhydride) instead of phthalic anhydride or THPA to achieve demonstrably superior air-drying performance, heat resistance, surface smoothness, electrical insulation properties, corrosion resistance, and mechanical strength in cured products [1][2]. This compound also serves as an effective epoxy resin curing agent for casting, lamination, and powder molding applications requiring excellent weather resistance and thermal stability [2].

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